C31H26ClN3O3
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Overview
Description
The compound with the molecular formula C31H26ClN3O3 is known as cetirizine. Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria (hives). It works by blocking histamine H1 receptors, which helps alleviate symptoms like itching, redness, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetirizine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form 1-(4-chlorobenzhydryl)piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)acetic acid to yield cetirizine .
Industrial Production Methods
In industrial settings, cetirizine is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert cetirizine to its reduced forms.
Substitution: Cetirizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with cetirizine under basic conditions.
Major Products
Oxidation: N-oxide derivatives of cetirizine.
Reduction: Reduced forms of cetirizine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cetirizine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamines and their interactions with receptors.
Biology: Investigated for its effects on cellular processes and histamine-mediated pathways.
Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Used in the formulation of over-the-counter allergy medications.
Mechanism of Action
Cetirizine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a compound involved in allergic reactions. This binding prevents histamine from causing symptoms like itching, redness, and swelling. Cetirizine’s selectivity for peripheral H1 receptors reduces the likelihood of central nervous system side effects such as drowsiness .
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses but less sedative effects.
Fexofenadine: Known for its non-sedative properties and used for similar allergic conditions.
Levocetirizine: The active enantiomer of cetirizine, offering similar efficacy with potentially fewer side effects
Uniqueness
Cetirizine is unique in its balance of efficacy and safety. While it can cause some drowsiness, it is generally less sedative than first-generation antihistamines like diphenhydramine. Its high selectivity for peripheral H1 receptors makes it a preferred choice for many patients .
Properties
Molecular Formula |
C31H26ClN3O3 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C31H26ClN3O3/c32-22-10-12-23(13-11-22)33-30(36)29-28(21-9-14-26-27(18-21)38-17-16-37-26)24-8-4-5-15-34-25(19-35(29)31(24)34)20-6-2-1-3-7-20/h1-3,6-7,9-14,18-19H,4-5,8,15-17H2,(H,33,36) |
InChI Key |
UDEKBLBXUDQXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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